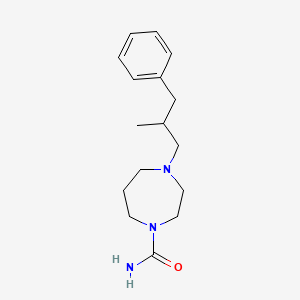![molecular formula C20H26N4O B7633064 3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane, commonly known as EPND, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal applications. EPND is a bicyclic compound that belongs to the class of diazabicyclo compounds. It has been found to exhibit potent activity against several diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of EPND is not fully understood. However, studies have suggested that it acts by inhibiting specific enzymes and receptors involved in disease progression. For example, in cancer cells, EPND has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurological disorders, EPND has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting these enzymes, EPND can prevent disease progression and promote cell survival.
Biochemical and Physiological Effects:
EPND has been found to exhibit several biochemical and physiological effects. In cancer cells, EPND has been shown to induce apoptosis, a process of programmed cell death that is essential for maintaining tissue homeostasis. It has also been found to inhibit cell proliferation by arresting the cell cycle at specific checkpoints. In neurological disorders, EPND has been shown to improve cognitive function by increasing the levels of neurotransmitters such as acetylcholine. Additionally, EPND has shown antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the major advantages of EPND is its potent activity against several diseases. This makes it a potential candidate for the development of new drugs for the treatment of cancer, neurological disorders, and infectious diseases. Additionally, EPND has shown low toxicity in animal studies, indicating its potential for use in humans. However, one of the limitations of EPND is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, further studies are needed to fully understand the mechanism of action of EPND and its potential side effects.
将来の方向性
For research on EPND include further studies to fully understand its mechanism of action, optimization of the synthesis method to increase yield and reduce cost, and clinical trials to evaluate its safety and efficacy in humans. Additionally, EPND can be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, to enhance its therapeutic potential. Overall, EPND has the potential to be a valuable compound in the development of new drugs for the treatment of several diseases.
合成法
EPND can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 3-ethyl-3,9-diazabicyclo[4.2.1]nonane with 4-pyrazin-2-yloxybenzaldehyde in the presence of a base. The reaction mixture is then heated to a high temperature, and the resulting product is purified using column chromatography. The purity of the synthesized compound can be determined using analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
EPND has been found to exhibit potent activity against several diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, EPND has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, EPND has shown antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
3-ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-2-23-12-9-17-5-6-18(15-23)24(17)14-16-3-7-19(8-4-16)25-20-13-21-10-11-22-20/h3-4,7-8,10-11,13,17-18H,2,5-6,9,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAZVMFVTWCHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2CCC(C1)N2CC3=CC=C(C=C3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)
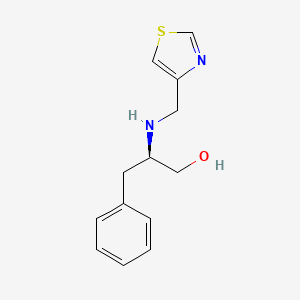
![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)
![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)
![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)
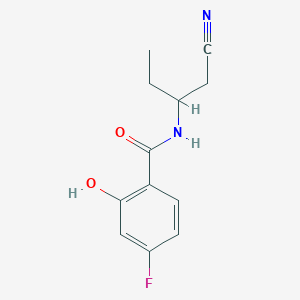
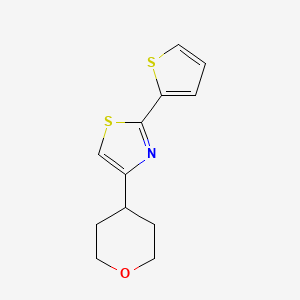
![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
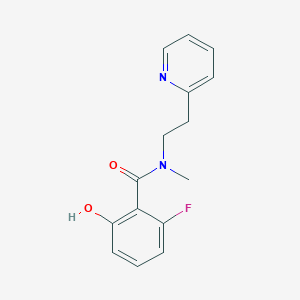
![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
